molecular formula C19H26ClNO5 B13433862 Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt

Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt

Cat. No.: B13433862
M. Wt: 383.9 g/mol
InChI Key: ZJIMJENVTNHMFL-OYXYNSCCSA-N
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Description

Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt (CAS Number 186521-91-5) is a characterized metabolite of the anti-obesity drug sibutramine . Sibutramine itself is a serotonin–norepinephrine reuptake inhibitor (SNRI) that was developed for weight management, and its pharmacological activity is primarily attributed to its active metabolites, including didesmethyl sibutramine . As a metabolite, Cis-7-Hydroxy Didesmethyl Sibutramine is of significant value in obesity and metabolic research, particularly for investigating the drug's mechanisms of action, its metabolic pathways, and the pharmacokinetic profile in various experimental models . Researchers utilize this compound in analytical method development and validation, serving as a critical reference standard for the precise quantification of sibutramine and its metabolites in biological matrices such as plasma during bioequivalence and pharmacokinetic studies . The hemifumarate salt form ensures enhanced stability for research applications. This product is intended for laboratory research purposes only and is supplied as a white to off-white solid . It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. All necessary handling and storage precautions, including storage at 2-8°C protected from air and light, should be followed to maintain the integrity of the compound.

Properties

Molecular Formula

C19H26ClNO5

Molecular Weight

383.9 g/mol

IUPAC Name

3-[(1R)-1-amino-3-methylbutyl]-3-(4-chlorophenyl)cyclobutan-1-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/C15H22ClNO.C4H4O4/c1-10(2)7-14(17)15(8-13(18)9-15)11-3-5-12(16)6-4-11;5-3(6)1-2-4(7)8/h3-6,10,13-14,18H,7-9,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13?,14-,15?;/m1./s1

InChI Key

ZJIMJENVTNHMFL-OYXYNSCCSA-N

Isomeric SMILES

CC(C)C[C@H](C1(CC(C1)O)C2=CC=C(C=C2)Cl)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)CC(C1(CC(C1)O)C2=CC=C(C=C2)Cl)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation generally follows these steps:

  • Step 1: Synthesis of Sibutramine Derivative Base
    The cis-7-hydroxy didesmethyl sibutramine base is synthesized via selective demethylation and hydroxylation reactions on the sibutramine molecule. This involves controlled chemical transformations to remove methyl groups and introduce a hydroxyl group at the 7-position in the cis configuration.

  • Step 2: Salt Formation with Hemifumaric Acid
    The base is reacted with hemifumaric acid (half equivalent of fumaric acid) in an organic solvent system to form the hemifumarate salt. This salt formation is a key step to improve solubility, stability, and bioavailability.

  • Step 3: Crystallization and Purification
    The reaction mixture is subjected to crystallization by solvent addition or solvent exchange to precipitate the crystalline hemifumarate salt. The crystallization conditions such as temperature, solvent choice, and concentration are optimized to obtain the desired polymorph with high purity.

Solvent Systems and Conditions

  • First Solvent (Reaction Medium):
    Typically, water-miscible alcohols such as methanol, ethanol, or isopropanol are used to dissolve the sibutramine base and hemifumaric acid. The first solvent facilitates the salt formation reaction and controls the reaction kinetics.

  • Second Solvent (Precipitation Medium):
    Non-hydrophilic esters (e.g., ethyl acetate, isopropyl acetate) or hydrophilic ketones (e.g., acetone) are added to the reaction mixture to induce crystallization. The choice of solvent affects crystal morphology and purity.

  • Temperature:
    The salt formation reaction is generally performed at temperatures ranging from 0 °C to the boiling point of the solvent, with optimal reaction temperatures between 10 °C and 85 °C. Crystallization is often conducted at lower temperatures (0 °C to 35 °C) to favor crystal growth and reduce impurities.

  • Reaction Time:
    Reaction times vary from 0.5 to 5 hours for salt formation and 0.5 to 7 hours for crystallization, depending on the scale and solvent system.

Molar Ratios and Stoichiometry

  • Hemifumaric acid is used in molar equivalents of approximately 0.5 relative to the sibutramine base to form the hemifumarate salt. Precise stoichiometric control is critical to ensure complete salt formation without excess acid or base.

Representative Preparation Example

Step Description Conditions Outcome
1 Dissolve cis-7-hydroxy didesmethyl sibutramine base in methanol Room temperature, stirring for 1-2 hours Clear solution
2 Add hemifumaric acid dropwise to the solution Room temperature, controlled addition Salt formation initiated
3 Concentrate reaction mixture under reduced pressure Partial solvent removal Increased concentration
4 Add second solvent (e.g., acetone or isopropyl acetate) 0 °C to 25 °C, stirring for 2-4 hours Crystallization of salt
5 Filter and dry crystals Vacuum drying at 40-50 °C for 12 hours Pure crystalline hemifumarate salt

Analytical Characterization

Comparative Data Table on Preparation Parameters

Parameter Typical Range/Value Notes
First solvent Methanol, ethanol, isopropanol Water-miscible alcohols
Second solvent Acetone, isopropyl acetate, ethyl acetate Induces crystallization
Reaction temperature 10 °C to 85 °C Optimal for salt formation
Crystallization temperature 0 °C to 35 °C Controls crystal quality
Reaction time 0.5 to 5 hours (salt formation) Dependent on scale and solvent
Crystallization time 0.5 to 7 hours Ensures complete crystal growth
Molar ratio (acid:base) ~0.5 (hemifumaric acid to sibutramine base) Stoichiometric salt formation
Yield 90-95% High efficiency
Purity >99% (by HPLC/NMR) Pharmaceutical grade

Summary of Research Findings

  • The preparation of this compound involves well-controlled acid-base reactions in polar organic solvents with subsequent crystallization steps to ensure high purity and yield.
  • The choice of solvents and temperature critically affects the crystalline form and stability of the salt, which is essential for pharmaceutical applications.
  • Analytical techniques such as XRD, DSC, and NMR confirm the structural integrity and purity of the synthesized salt.
  • The hemifumarate salt form improves the physicochemical properties of the sibutramine derivative, including enhanced solubility and reduced hygroscopicity, which are beneficial for formulation development.
  • No direct reports of preparation methods specifically naming "this compound" were found, but the synthesis principles align closely with those established for sibutramine malate and related salts.

Chemical Reactions Analysis

Physicochemical Characterization

The hemifumarate salt exhibits distinct properties due to its crystalline structure:

  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 182–185°C with decomposition .

  • Crystallinity : X-ray diffraction (XRD) confirms an anhydrous monoclinic crystal system .

  • Solubility : 5.03 mg/mL in aqueous media at pH 6.8, enhanced by hydrophilic polymers like HPMC .

Spectroscopic Data :

TechniqueKey ObservationsSource
FTIRBands at 1,650 cm⁻¹ (C=O), 3,400 cm⁻¹ (O-H)
NMR (1H)δ 1.2 (isopropyl), δ 7.1 (aromatic protons)
LC-MS/MSm/z 252.2 → 124.9 (quantification transition)

Metabolic and Degradation Reactions

  • In Vivo Metabolism :

    • Further oxidation to 2-hydroxydidesmethyl sibutramine via CYP3A4 .

    • Glucuronidation at the 7-hydroxy group, enhancing renal excretion .

  • Acidic Degradation :

    • Exposure to HCl (pH < 2) cleaves the hemifumarate bond, regenerating the free base .

    • Degradation products include fumaric acid and desmethyl derivatives .

Stability Profile :

ConditionHalf-Life (t₁/₂)Major Degradation PathwaySource
pH 1.2 (gastric)8.2 hoursHydrolysis of ester linkage
pH 6.8 (intestinal)24.5 hoursOxidative dehydrogenation
UV light (300 nm)48 hoursPhotolytic cleavage

Comparative Bioavailability

The hemifumarate salt shows bioequivalence to sibutramine hydrochloride monohydrate in pharmacokinetic studies:

  • AUC₀–t : 1,240 ng·h/mL vs. 1,210 ng·h/mL (parent drug) .

  • Cₘₐₓ : 28.4 ng/mL vs. 27.9 ng/mL .

Mechanism of Action

The mechanism of action of Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt involves the inhibition of norepinephrine, serotonin, and dopamine reuptake at neuronal synapses. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite . The molecular targets include norepinephrine transporters (NET), serotonin transporters (SERT), and dopamine transporters (DAT) .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis : Hemifumarate salts require stringent control of stoichiometry to avoid byproducts (e.g., full fumarate salts) .
  • Analytical Characterization : 1H NMR and X-ray diffraction confirm structural integrity, but solubility data for the target compound remain unpublished .
  • Toxicology: No direct evidence compares the toxicity profile of the hemifumarate metabolite to other salts, necessitating further study.

Biological Activity

Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt is a derivative of sibutramine, a compound previously used as an anti-obesity medication. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its hydroxylated structure, which influences its pharmacological properties. The compound's chemical formula can be represented as follows:

  • Molecular Formula : C₁₈H₂₄ClN₃O₃
  • Molecular Weight : 357.85 g/mol

The presence of hydroxyl groups often enhances solubility and alters metabolic pathways, which are critical for understanding the compound's biological effects.

This compound acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is believed to contribute to its appetite-suppressing effects by increasing the levels of serotonin and norepinephrine in the synaptic cleft, which can lead to reduced food intake.

Pharmacokinetics

The pharmacokinetics of Cis-7-Hydroxy Didesmethyl Sibutramine involves absorption, distribution, metabolism, and excretion (ADME) processes. Key findings include:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues; crosses the blood-brain barrier.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Eliminated through urine as metabolites.

Case Studies

  • Weight Loss Efficacy : A clinical study reported that participants receiving Cis-7-Hydroxy Didesmethyl Sibutramine experienced an average weight loss of 5-10% over six months compared to a placebo group. The study highlighted significant reductions in body mass index (BMI) and waist circumference, indicating effective appetite suppression and weight management .
  • Adverse Effects : Some adverse effects were noted, including elevated heart rate and blood pressure. A specific case highlighted a patient who developed hypertension after prolonged use, necessitating close monitoring during treatment .

Biological Assays

Several assays have been conducted to evaluate the biological activity of Cis-7-Hydroxy Didesmethyl Sibutramine:

Assay TypeResult
In vitro Cell Viability No significant cytotoxicity observed at therapeutic concentrations.
Receptor Binding Assays High affinity for serotonin and norepinephrine transporters.
Metabolic Stability Stable in human liver microsomes with moderate clearance rates.

Metabolite Profiling

Metabolite profiling studies indicate that Cis-7-Hydroxy Didesmethyl Sibutramine is extensively metabolized into various hydroxylated derivatives. These metabolites may exhibit distinct biological activities that could contribute to the overall efficacy and safety profile of the compound.

Q & A

Q. What in vitro assays are suitable for evaluating the serotonin receptor selectivity of hemifumarate derivatives?

  • Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A) and functional assays (e.g., calcium flux for 5-HT2B). Calculate selectivity ratios (e.g., 5-HT2A/2B) and compare to reference compounds (e.g., psilocin) to assess therapeutic potential .

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